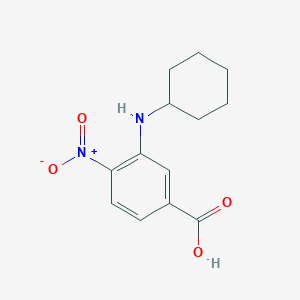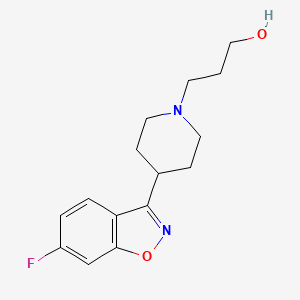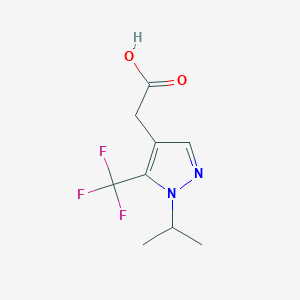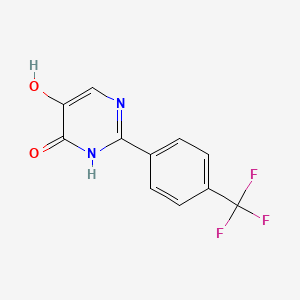
2-(Hydroxymethyl)cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxymethyl)cyclohexane-1-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . This compound is known for its unique structural features, including a cyclohexane ring with a hydroxyl group and an ester functional group. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(Hydroxymethyl)cyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the esterification of cis-2-hydroxycyclohexanecarboxylic acid with ethanol in the presence of an acid catalyst . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of ethyl cis-2-hydroxy-1-cyclohexanecarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure control, is crucial to achieve high-quality product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hydroxymethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Hydroxymethyl)cyclohexane-1-carboxylic acid is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and as a precursor in drug synthesis.
Industry: Employed in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of ethyl cis-2-hydroxy-1-cyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester functional groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use .
Vergleich Mit ähnlichen Verbindungen
2-(Hydroxymethyl)cyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
Ethyl trans-2-hydroxy-1-cyclohexanecarboxylate: Differing in the stereochemistry of the hydroxyl group.
Ethyl 2-hydroxycyclohexanecarboxylate: Lacking the cis configuration.
Ethyl 2-hydroxy-3,3-dimethylbutyric acid: Featuring a different carbon skeleton.
These comparisons highlight the unique structural and chemical properties of ethyl cis-2-hydroxy-1-cyclohexanecarboxylate, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H14O3 |
|---|---|
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
2-(hydroxymethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O3/c9-5-6-3-1-2-4-7(6)8(10)11/h6-7,9H,1-5H2,(H,10,11) |
InChI-Schlüssel |
SHDCPKOVNWRERY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)CO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Spiro[indoline-3,3'-piperidin]-2-one](/img/structure/B8737299.png)
![Methyl 7-hydroxybenzo[b]thiophene-6-carboxylate](/img/structure/B8737306.png)

